2-{1-[(tetrahydro-2-furanylmethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione
Overview
Description
2-{1-[(tetrahydro-2-furanylmethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione, commonly known as tafenoquine, is a synthetic antimalarial drug that was developed in the late 1970s. Tafenoquine is a derivative of primaquine, which has been used for the treatment of malaria for over 60 years. Tafenoquine has been shown to be effective against both Plasmodium vivax and Plasmodium falciparum, the two most common species of malaria parasites that infect humans.
Mechanism of Action
Tafenoquine works by interfering with the metabolism of the malaria parasite, leading to its death. Specifically, tafenoquine inhibits the activity of an enzyme called dihydrofolate reductase-thymidylate synthase, which is essential for the synthesis of DNA in the parasite.
Biochemical and Physiological Effects:
Tafenoquine has been shown to have a number of biochemical and physiological effects, including the ability to induce oxidative stress in the malaria parasite. In addition, tafenoquine has been shown to have anti-inflammatory properties, which may be useful in the treatment of other diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of tafenoquine as an experimental tool is its specificity for the malaria parasite. This makes it a useful tool for studying the biology of the parasite and for developing new antimalarial drugs. However, one limitation of tafenoquine is that it can be toxic to human cells at high concentrations, which can make it difficult to use in certain types of experiments.
Future Directions
There are a number of potential future directions for research on tafenoquine. One area of interest is the development of new antimalarial drugs based on the structure of tafenoquine. Another area of interest is the potential therapeutic applications of tafenoquine for other diseases, including cancer and neurodegenerative disorders. Finally, there is a need for further research on the toxicity of tafenoquine to human cells, in order to better understand its limitations as an experimental tool.
Scientific Research Applications
Tafenoquine has been extensively studied for its antimalarial properties. In addition, recent research has shown that tafenoquine may have potential therapeutic applications for other diseases, including cancer and neurodegenerative disorders.
properties
IUPAC Name |
3-hydroxy-2-[C-methyl-N-(oxolan-2-ylmethyl)carbonimidoyl]inden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-10(17-9-11-5-4-8-20-11)14-15(18)12-6-2-3-7-13(12)16(14)19/h2-3,6-7,11,18H,4-5,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHQRJWGNQRCSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1CCCO1)C2=C(C3=CC=CC=C3C2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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